Robinlin

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H18O3 |

|---|---|

Poids moléculaire |

198.26 g/mol |

Nom IUPAC |

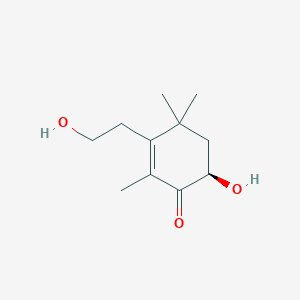

(6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C11H18O3/c1-7-8(4-5-12)11(2,3)6-9(13)10(7)14/h9,12-13H,4-6H2,1-3H3/t9-/m1/s1 |

Clé InChI |

QIOYKXMTBUDZHZ-SECBINFHSA-N |

SMILES isomérique |

CC1=C(C(C[C@H](C1=O)O)(C)C)CCO |

SMILES canonique |

CC1=C(C(CC(C1=O)O)(C)C)CCO |

Synonymes |

robinlin |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Robinin: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin (B1680710), a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, biological properties, and relevant experimental methodologies associated with Robinin. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Robinin is chemically classified as a glycosyloxyflavone. Its structure consists of the flavonol kaempferol (B1673270) linked to two sugar moieties: a 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl residue at position 3 and a 6-deoxy-alpha-L-mannopyranosyl residue at position 7.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

| SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5--INVALID-LINK--C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O">C@@HO |

| Molecular Formula | C33H40O19 |

| Molecular Weight | 740.66 g/mol |

| CAS Number | 301-19-9 |

Physicochemical Properties

| Property | Value |

| Appearance | Yellow powder or light yellow crystals.[1][2] |

| Melting Point | 194-195°C[2] |

| Boiling Point | 1064.4±65.0 °C (Predicted)[2] |

| Density | 1.74±0.1 g/cm3 (Predicted)[2] |

| Water Solubility | Soluble in hot water.[1][2] |

| pKa | 5.81±0.40 (Predicted)[2] |

Biological Activity and Quantitative Data

Robinin exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. Its mechanisms of action often involve the modulation of key signaling pathways.

Quantitative Data Summary

| Biological Activity | Cell Line/Model | IC50 / Concentration | Observations |

| Anti-cancer (Pancreatic) | Mia-PACA2, PANC-1 | 1 µM | Significantly inhibited cell proliferation and migration.[3] |

| Anti-inflammatory | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 6 µg/ml | Inhibited the expression of pro-inflammatory cytokines (MCP-1, TNF-α, IL-6) and VCAM-1.[4] |

| Anti-inflammatory (Osteoarthritis) | IL-1β-treated mouse chondrocytes | Not specified | Reversed the decrease in cell viability and suppressed apoptosis.[5] |

Signaling Pathways

Robinin has been shown to modulate the following signaling pathways:

-

TLR4/NF-κB Signaling Pathway: Robinin inhibits the expression of Toll-like receptor 4 (TLR4) and the subsequent activation of the nuclear factor-kappa B (NF-κB) pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[4]

-

TLR2-PI3k-AKT Signaling Pathway: Robinin targets Toll-like receptor 2 (TLR2), leading to the downregulation of the PI3k-AKT signaling pathway. This mechanism is implicated in its anti-tumor effects in pancreatic cancer.[3]

TLR4/NF-κB Signaling Pathway Inhibition by Robinin

TLR2-PI3k-AKT Signaling Pathway Inhibition by Robinin

Experimental Protocols

Extraction of Robinin from Robinia pseudoacacia Flowers

This protocol is based on a patented method for the extraction of Robinin.[4]

Workflow for the Extraction of Robinin

Methodology:

-

Preparation of Plant Material: Dry the flowers of Robinia pseudoacacia and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material in 60-70% ethanol. Perform ultrasonic-microwave assisted extraction.

-

Concentration: Centrifuge the mixture to obtain the supernatant, which is then concentrated.

-

Chromatography: Subject the concentrated extract to alumina column chromatography.

-

Crude Product Isolation: Collect the eluant and concentrate it under vacuum to yield crude Robinin.

-

Purification: Purify the crude product by recrystallization using an ethanol-methanol solvent mixture.

Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of Robinin on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Mia-PACA2, PANC-1) in a 96-well plate at a suitable density and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of Robinin and incubate for a specified period (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[6]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[3]

Western Blot Analysis for Signaling Pathway Proteins

This protocol can be adapted to analyze the effect of Robinin on the protein expression levels in the TLR4/NF-κB and TLR2-PI3k-AKT pathways.

Methodology:

-

Cell Treatment and Lysis: Treat cells with Robinin and/or an appropriate stimulus (e.g., LPS for TLR4 activation). Lyse the cells to extract total protein.[7]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, p-p65, TLR2, p-AKT, AKT).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7]

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[7]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7]

Conclusion

Robinin is a promising natural compound with significant therapeutic potential, particularly in the areas of anti-inflammatory and anti-cancer applications. Its ability to modulate key signaling pathways such as TLR4/NF-κB and TLR2-PI3k-AKT highlights its potential as a lead compound for drug development. Further research, including detailed pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate its therapeutic utility. This guide provides a foundational resource for researchers to design and execute further investigations into this fascinating molecule.

References

- 1. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Robinin inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating TLR2-PI3k-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104177463A - Method for extracting robinin from robinia pseudoacacia flowers - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. physiology.elte.hu [physiology.elte.hu]

- 7. benchchem.com [benchchem.com]

Robinlin: A Technical Overview of its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and origin of Robinlin, a novel bioactive compound. This compound was first isolated from the ethanolic extracts of Robinia pseudoacacia L. (Fabaceae), commonly known as the black locust tree.[1][2] The discovery was the result of a bioactivity-directed fractionation process, guided by the brine shrimp lethality test (BST), where this compound demonstrated potent activity.[1][2] Structurally, this compound is classified as a homo-monoterpene.[1][2] Its molecular structure was determined through extensive spectral analysis.[1] Despite its initial promise, further research on its specific mechanism of action and signaling pathways has not been extensively published in publicly available literature. This guide summarizes the current, albeit limited, knowledge of this compound, focusing on its isolation, initial bioactivity, and structural elucidation.

Discovery and Origin

Natural Source

This compound is a natural product originating from the black locust tree, Robinia pseudoacacia.[1][2] This deciduous tree is a member of the Fabaceae family and is native to North America. Various parts of the Robinia pseudoacacia tree have been utilized in traditional medicine, and it is known to contain a diverse array of bioactive compounds.

Isolation and Identification

The discovery of this compound was achieved through a systematic, bioassay-guided fractionation of the ethanolic extracts of Robinia pseudoacacia.[1][2] This method involves a stepwise separation of the crude plant extract into various fractions, with each fraction being tested for biological activity. The brine shrimp lethality test (BST) was the primary bioassay employed to guide this fractionation process.[1][2] The fraction that exhibited the highest lethality against the brine shrimp was subjected to further purification, ultimately leading to the isolation of this compound as the active constituent.

The structural characterization of this compound was accomplished using state-of-the-art spectroscopic techniques.[1] While the specific data is not publicly available, the process would have involved methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the compound's chemical structure and confirm its novelty as a homo-monoterpene.

Data Presentation

Due to the limited publicly available data, a comprehensive quantitative summary is not possible. The following table summarizes the key qualitative and descriptive data for this compound.

| Parameter | Description |

| Compound Name | This compound |

| Natural Source | Robinia pseudoacacia L. (Fabaceae) |

| Compound Class | Homo-monoterpene |

| Isolation Method | Bioactivity-directed fractionation of ethanolic extract |

| Guiding Bioassay | Brine Shrimp Lethality Test (BST) |

| Reported Bioactivity | Strong bioactivity in the Brine Shrimp Lethality Test |

| Structural Elucidation | Spectral analyses of the parent compound and its derivatives |

Experimental Protocols

The detailed experimental protocols for the discovery and characterization of this compound are proprietary to the original research publication. However, based on the descriptions available, the general methodologies can be outlined.

Bioassay-Guided Fractionation

This technique is a cornerstone of natural product discovery. The general steps are as follows:

-

Extraction: The plant material (Robinia pseudoacacia) is treated with a solvent, in this case, ethanol, to create a crude extract containing a mixture of compounds.

-

Fractionation: The crude extract is then subjected to chromatographic techniques to separate the components based on their physical and chemical properties. This could involve techniques like column chromatography with different stationary and mobile phases.

-

Bioassay: Each resulting fraction is tested for its biological activity using the brine shrimp lethality test.

-

Iterative Purification: The most active fractions are selected for further rounds of separation and purification. This iterative process is repeated until a pure, active compound—this compound—is isolated.

Brine Shrimp Lethality Test (BST)

The brine shrimp lethality test is a simple, rapid, and low-cost preliminary bioassay to screen for cytotoxic and other bioactive compounds.[3][4] The general protocol involves:

-

Hatching of Brine Shrimp: Artemia salina cysts (brine shrimp eggs) are hatched in artificial seawater under controlled conditions of light and temperature to obtain a large number of larvae (nauplii).[3]

-

Preparation of Test Solutions: The isolated compound (this compound) is dissolved in a suitable solvent and then diluted to various concentrations in seawater.[3]

-

Exposure: A specific number of brine shrimp nauplii are introduced into vials containing the different concentrations of the test compound.[3]

-

Observation and Data Collection: After a set period, typically 24 hours, the number of dead nauplii in each vial is counted.[3]

-

Determination of LC50: The data is analyzed to determine the median lethal concentration (LC50), which is the concentration of the compound that causes the death of 50% of the brine shrimp. A lower LC50 value indicates higher potency.

Structural Elucidation

The determination of this compound's chemical structure would have involved the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would have been conducted to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would have been used to determine the exact molecular weight and elemental composition of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available scientific literature detailing the specific mechanism of action or the signaling pathways affected by this compound. The initial research focused on its discovery and preliminary bioactivity. Further studies are required to elucidate how this compound exerts its biological effects.

Visualizations

Caption: Bioassay-guided discovery workflow of this compound.

Caption: Origin and isolation of this compound.

Conclusion

This compound is a novel homo-monoterpene discovered from Robinia pseudoacacia through bioassay-guided fractionation. Its strong activity in the brine shrimp lethality test suggests potential for biological applications, possibly in the realm of cytotoxicity. However, the lack of follow-up research in the publicly available domain means that its mechanism of action, specific cellular targets, and potential therapeutic applications remain unknown. This technical guide provides a summary of the foundational knowledge of this compound and highlights the significant opportunities for future research to explore the full potential of this natural compound. Further investigation is warranted to unlock the therapeutic promise of this compound.

References

An In-depth Technical Guide to the Secondary Metabolites of Robinia pseudoacacia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinia pseudoacacia, commonly known as black locust, is a deciduous tree belonging to the Fabaceae family. Native to North America, it is now widely distributed across temperate regions of the world. Beyond its ecological and economic importance, R. pseudoacacia is a rich reservoir of a diverse array of secondary metabolites. These compounds, which are not directly involved in the normal growth, development, or reproduction of the plant, play a crucial role in its defense mechanisms and interactions with the environment.

This technical guide provides a comprehensive overview of the core secondary metabolites found in Robinia pseudoacacia. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical diversity, quantitative distribution, and biological activities of these compounds. The guide includes detailed experimental protocols for their extraction and analysis, and visual representations of a key signaling pathway affected by these metabolites and a general experimental workflow.

Core Secondary Metabolites of Robinia pseudoacacia

The secondary metabolome of Robinia pseudoacacia is characterized by a wide range of chemical classes, including flavonoids, lectins, terpenoids, phenolic acids, and alkaloids. These compounds are distributed in various parts of the plant, including the leaves, flowers, bark, seeds, and heartwood, with their concentrations varying depending on the plant organ, geographical location, and environmental conditions.

Flavonoids

Flavonoids are a prominent class of polyphenolic compounds in R. pseudoacacia, known for their antioxidant and various other biological activities. Key flavonoids identified include:

-

Acacetin: A flavone (B191248) found in various parts of the plant, particularly the leaves.

-

Robinin: A glycoside of kaempferol, notably present in the flowers. The bark, leaves, and wood are toxic to humans and livestock, with one of the important constituents being the toxalbumin robin, which loses its toxicity when heated. Another component is robinin, a nontoxic glucoside.[1]

-

Hyperoside (B192233) and Rutoside (Rutin): These flavonol glycosides are found in significant concentrations in the flowers and leaves.[2][3]

-

Dihydrorobinetin and Robinetin: These flavonoids are abundant in the heartwood and bark and are known for their antifungal properties.[4]

-

Luteolin, Apigenin, and Diosmetin: These flavones and their glycosides have been identified in the leaves.[1]

Lectins

Robinia pseudoacacia is a notable source of lectins, which are carbohydrate-binding proteins. These proteins can have toxic and mitogenic properties.

-

Robinia pseudoacacia Lectins (RPA): Several lectins, including RPA1 and RPA3, have been isolated from the seeds.[5][6] These lectins differ in their molecular weight and subunit composition.[5][6]

-

Bark Lectins: The bark also contains a complex mixture of lectins, with the major one being RPbAI.[7]

Terpenoids

A variety of terpenoids have been isolated from R. pseudoacacia, contributing to its chemical profile and biological activity.

-

3-O-caffeoyloleanolic acid: A triterpenoid (B12794562) recently isolated from the stem bark.[4]

-

Robinlin: A homomonoterpene that has been identified in the species.[4]

-

Sterols: Compounds like stigmasterol (B192456) and campesterol (B1663852) have been found in the heartwood.[8]

Phenolic Acids and Other Phenolic Compounds

Besides flavonoids, R. pseudoacacia contains a range of other phenolic compounds.

-

Syringic acid and Salicylic acid: Identified as major phenolic compounds in both leaves and flowers.[9]

-

Resorcinol: A major component in the ethanol (B145695) extract of the heartwood.[8]

-

Resveratrol and Piceatannol: These stilbenes have been identified in the heartwood.

Toxicity

It is important to note that several parts of Robinia pseudoacacia are toxic to humans and livestock, particularly the bark, leaves, and seeds.[1][10][11] The primary toxic compounds are the toxalbumin robin and the glycoside robinin.[1][12] Ingestion can lead to symptoms such as nausea, vomiting, and in severe cases, more serious complications.[10]

Quantitative Data of Secondary Metabolites

The concentration of secondary metabolites in Robinia pseudoacacia varies significantly depending on the plant part, extraction method, and geographical origin. The following tables summarize the quantitative data reported in the literature.

Table 1: Flavonoid Content in Different Parts of Robinia pseudoacacia

| Plant Part | Compound | Concentration | Reference |

| Flowers (plains) | Hyperoside | 0.9 mg/mL | [2][3] |

| Flowers (hills) | Hyperoside | 0.54 mg/mL | [2][3] |

| Leaves | Rutoside | 0.98 mg/mL | [2][3] |

| Flowers | Total Flavonoids | 0.15 - 0.9 mg/mL | [2] |

| Ethanolic Leaf Extract | Total Identified Phenolics | 52.72 mg/g DW | [13] |

| Methanolic Leaf Extract | Total Identified Phenolics | 36.74 mg/g DW | [13] |

| Methanolic Flower Extract | Total Identified Phenolics | 32.74 mg/g DW | [13] |

| Ethanolic Flower Extract | Total Identified Phenolics | 24.85 mg/g DW | [13] |

| Ethanolic Leaf Extract | Total Phenolics (GAE) | 123.38 mg/g DW | [13] |

| Ethanolic Leaf Extract | Total Flavonoids (CE) | 21.21 mg/g DW | [13] |

| Ethanolic Flower Extract | Total Non-Flavonoids (GAE) | 23.63 mg GAE/g DW | [13] |

| Flower Extract | Total Polyphenols (GAE) | 39.8 ± 0.5 mg/g |

Table 2: Phenolic Acid Content in Robinia pseudoacacia Leaves and Flowers

| Plant Part | Compound | Reference |

| Leaves | Syringic acid (major) | [9] |

| Flowers | Syringic acid (major) | [9] |

| Leaves | Salicylic acid (major) | [9] |

| Flowers | Salicylic acid (major) | [9] |

Table 3: Terpenoid and Sterol Content in Robinia pseudoacacia Heartwood

| Compound | Concentration in Ethanol Extract | Reference |

| (23S)-ethylcholest-5-en-3.beta.-ol | 18.33% | [8] |

| Stigmasterol | 13.75% | [8] |

| 9,19-Cyclolanostan-3-ol, 24-methylene-, (3.beta.)- | 9.35% | [8] |

| Lup-20(29)-en-3-one | 7.11% | [8] |

| 9,12,15-Octadecatrien-1-ol, (Z,Z,Z)- | 6.27% | [8] |

| Hexadecanoic acid | 6.06% | [8] |

| Ergost-5-en-3-ol, (3.beta.)- | 4.54% | [8] |

| Campesterol | 3.53% | [8] |

| Resorcinol (after n-hexane extraction) | 51.96% | [8] |

Experimental Protocols

Extraction and Analysis of Flavonoids from Robinia pseudoacacia Flowers

This protocol describes a method for the extraction of flavonoids from R. pseudoacacia flowers, followed by qualitative and quantitative analysis using Thin Layer Chromatography (TLC) and TLC-photodensitometry.[2]

Materials:

-

Powdered Robinia pseudoacacia flowers

-

TLC plates (silica gel G60 F254)

-

Mobile phase: ethyl acetate–ethylmethyl ketone–formic acid–water (50:30:10:10, v/v/v/v)

-

Standard solutions of hyperoside and rutoside (1 mg/mL in methanol)

-

Natural products reagent (NP/PEG) for visualization

-

TLC scanner (photodensitometer)

Procedure:

-

Extraction: a. Weigh 1 g of powdered flower material and place it in a flask. b. Add 5 mL of methanol and allow the material to be wetted for 2-3 minutes. c. Add another 10 mL of methanol and stir at approximately 1000 rpm at 50°C for 30 minutes. d. After cooling, filter the extract. Wash the filter and the herbal material with methanol to a final volume of 10 mL.[2]

-

Thin Layer Chromatography (TLC): a. Apply 5-10 µL of the extract and standard solutions as 10 mm bands onto the TLC plate. b. Develop the plate in a chromatographic chamber with the mobile phase until the solvent front migrates 15 cm. c. After development, dry the plate and visualize the spots under UV light (254 nm) and after spraying with NP/PEG reagent.[2] Flavonoids typically appear as yellow, yellow-green, or yellow-orange spots.[2]

-

Quantitative Analysis (TLC-Photodensitometry): a. Scan the developed TLC plate using a photodensitometer at the wavelength of maximum absorption for hyperoside (260 nm and 350 nm) and rutoside (210 nm, 320 nm, and 410 nm).[2][14] b. Create a calibration curve by plotting the peak area against the concentration of the standard solutions. c. Calculate the concentration of hyperoside and rutoside in the sample extract by comparing their peak areas with the calibration curve.

Purification of Lectins from Robinia pseudoacacia Seeds

This protocol outlines a general procedure for the purification of lectins from R. pseudoacacia seeds using affinity chromatography.

Materials:

-

Robinia pseudoacacia seeds

-

Extraction buffer (e.g., phosphate-buffered saline, PBS)

-

Affinity chromatography column with a suitable immobilized ligand (e.g., D-galactosamine coupled to Sepharose 4B for the sieve-tube sap lectin).[15]

-

Elution buffer (containing a competitive sugar, e.g., N-acetyl-D-galactosamine)

-

Dialysis tubing

-

Protein concentration determination assay materials (e.g., Bradford assay)

-

SDS-PAGE reagents and equipment

Procedure:

-

Crude Extract Preparation: a. Grind the seeds into a fine powder. b. Extract the powder with an appropriate buffer (e.g., PBS) with stirring for several hours at 4°C. c. Centrifuge the mixture to remove solid debris and collect the supernatant containing the crude lectin extract.

-

Affinity Chromatography: a. Equilibrate the affinity column with the extraction buffer. b. Load the crude extract onto the column and allow it to bind. c. Wash the column extensively with the extraction buffer to remove unbound proteins. d. Elute the bound lectins using an elution buffer containing a competitive sugar. e. Collect the fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Purification and Characterization: a. Pool the lectin-containing fractions and dialyze them against a suitable buffer to remove the eluting sugar. b. Determine the protein concentration of the purified lectin solution. c. Assess the purity and determine the molecular weight of the purified lectin using SDS-PAGE.

Analysis of Terpenoids and Sterols from Robinia pseudoacacia Heartwood by GC-MS

This protocol provides a method for the analysis of terpenoids and other lipophilic compounds from R. pseudoacacia heartwood using Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Materials:

-

Robinia pseudoacacia heartwood powder

-

Ethanol and n-hexane for extraction

-

Anhydrous sodium sulfate

-

Derivatization reagents: bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and pyridine

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Extraction: a. Extract the heartwood powder with ethanol. b. For a more specific analysis of polar compounds, a preliminary extraction with n-hexane can be performed to remove nonpolar compounds.[8] c. Dry the ethanol extract over anhydrous sodium sulfate.

-

Derivatization: a. Take 1 mg of the dried extract and add 30 µL of BSTFA, 10 µL of TMCS, and 30 µL of pyridine. b. Heat the mixture at 70°C for 1 hour to convert the compounds into their trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC analysis.

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use helium as the carrier gas with a constant flow rate. c. Program the oven temperature to separate the compounds (e.g., start at 50°C, then ramp up to 250°C). d. Set the injector and mass spectrometer source temperatures appropriately. e. Acquire the mass spectra in the electron ionization (EI) mode. f. Identify the compounds by comparing their mass spectra with spectral libraries (e.g., NIST) and retention times of known standards.

Signaling Pathways and Experimental Workflows

Inhibition of IL-1β-mediated Angiogenesis Signaling Pathway

Leaf extracts of Robinia pseudoacacia have been shown to inhibit the Interleukin-1β (IL-1β) signaling pathway, which is crucial in inflammation and tumor angiogenesis. The extract suppresses the phosphorylation of key protein kinases, leading to the inhibition of the transcription factor NF-κB nuclear translocation and the subsequent downregulation of pro-angiogenic factors.

Caption: R. pseudoacacia extract inhibits the IL-1β signaling pathway.

General Experimental Workflow for Secondary Metabolite Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of secondary metabolites from Robinia pseudoacacia.

Caption: A general workflow for secondary metabolite analysis.

Conclusion

Robinia pseudoacacia is a valuable source of a wide range of secondary metabolites with significant biological activities. This guide has provided a detailed overview of the major classes of these compounds, their quantitative distribution in different plant parts, and detailed protocols for their extraction and analysis. The elucidation of the inhibitory effects of R. pseudoacacia extracts on key signaling pathways, such as the IL-1β pathway, opens up new avenues for drug discovery and development, particularly in the areas of anti-inflammatory and anti-cancer therapies. Further research into the synergistic effects of these compounds and the development of optimized extraction and purification protocols will be crucial in unlocking the full therapeutic potential of this remarkable plant.

References

- 1. Robinia pseudoacacia - Wikipedia [en.wikipedia.org]

- 2. Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromatographic analysis of the flavonoids from robinia pseudoacacia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of 3- O-caffeoyloleanolic acid from Robinia pseudoacacia stem bark [pharmacia.pensoft.net]

- 5. Purification and characterization of Robinia pseudoacacia seed lectins. A re-investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of Robinia pseudoacacia seed lectins. A re-investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bark of Robinia pseudoacacia contains a complex mixture of lectins.Characterization of the proteins and the cDNA clones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.sospublication.co.in [journals.sospublication.co.in]

- 9. researchgate.net [researchgate.net]

- 10. NSW WeedWise [weeds.dpi.nsw.gov.au]

- 11. symptoma.com [symptoma.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Affinity chromatography of a lectin from Robinia pseudoacacia L. and demonstration of lectins in sieve-tube sap from other tree species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bioactive Compounds from the Black Locust Tree (Robinia pseudoacacia)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The black locust tree (Robinia pseudoacacia), a globally distributed deciduous tree, is a rich reservoir of diverse bioactive compounds, primarily flavonoids and other phenolics. These compounds, present in various parts of the tree including the flowers, leaves, heartwood, and bark, have demonstrated a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key bioactive molecules isolated from Robinia pseudoacacia, their quantitative distribution, and detailed experimental protocols for their extraction, characterization, and biological evaluation. Furthermore, this guide visualizes a key signaling pathway modulated by black locust extracts, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Robinia pseudoacacia has a long history in traditional medicine for treating various ailments.[1] Modern phytochemical investigations have unveiled a complex chemical profile, dominated by flavonoids such as robinin, acacetin, and robinetin, as well as isoflavonoids and phenolic acids.[2][3][4] These compounds are responsible for the observed antioxidant, cytotoxic, anti-inflammatory, antimicrobial, and anti-angiogenic properties of black locust extracts.[3][5][6][7] This guide aims to consolidate the current knowledge on the bioactive constituents of the black locust tree, presenting it in a structured and actionable format for the scientific community.

Key Bioactive Compounds and Their Quantitative Distribution

The concentration and composition of bioactive compounds in Robinia pseudoacacia vary significantly depending on the part of the plant, geographical location, and extraction method. The following tables summarize the quantitative data available in the literature.

Table 1: Quantitative Analysis of Phenolic Compounds in Robinia pseudoacacia Flowers

| Compound | Concentration | Plant Part | Extraction Method | Reference |

| Total Phenolic Content | 39.8 ± 0.5 mg GAE/g | Flowers | 40% (v/v) ethanolic extract | [6] |

| Total Flavonoids | 4.22% | Flowers | Ultrasound-assisted deep eutectic solvent extraction | [8] |

| Rutin | 2.06 mg/g | Flowers | Ultrasound-assisted deep eutectic solvent extraction | [8] |

| Quercetin | 1.32 mg/g | Flowers | Ultrasound-assisted deep eutectic solvent extraction | [8] |

| Luteolin | 0.84 mg/g | Flowers | Ultrasound-assisted deep eutectic solvent extraction | [8] |

| Rutin | 56.9 mg/100 g d.p.m. | Flowers | Ultrasound-assisted extraction (60% ethanol) | [9] |

| Epigallocatechin | 10.10 mg/100 g d.p.m. | Flowers | Ultrasound-assisted extraction (60% ethanol) | [9] |

| Ferulic Acid | 6.76 mg/100 g d.p.m. | Flowers | Ultrasound-assisted extraction (60% ethanol) | [9] |

| Quercetin | 2.44 mg/100 g d.p.m. | Flowers | Ultrasound-assisted extraction (60% ethanol) | [9] |

GAE: Gallic Acid Equivalents; d.p.m.: dry plant material

Table 2: Cytotoxicity of Bioactive Compounds from Robinia pseudoacacia

| Compound/Extract | Cell Line | ED50 (µg/mL) | Reference |

| Acacetin | PC-3 (Prostate) | < 4 | [10] |

| Secundiflorol I | A-549 (Lung) | > 20 | [10] |

| Mucronulatol | HT-29 (Colon) | > 20 | [10] |

| Isomucronulatol | MCF-7 (Breast) | > 20 | [10] |

| Ivestitol | PACA-2 (Pancreatic) | > 20 | [10] |

| Ethanolic Extract | HeLa (Cervical) | Moderate | [11] |

ED50: Effective dose for 50% of the population

Experimental Protocols

This section provides detailed methodologies for the extraction, characterization, and biological evaluation of bioactive compounds from Robinia pseudoacacia.

Extraction of Bioactive Compounds

3.1.1. Ultrasound-Assisted Extraction of Flavonoids from Flowers [8][9]

This method utilizes ultrasonic waves to enhance the extraction efficiency of flavonoids from black locust flowers.

-

Plant Material Preparation: Air-dried Robinia pseudoacacia flowers are ground into a fine powder.

-

Extraction Solvent: A deep eutectic solvent (DES) is prepared by mixing choline (B1196258) chloride (hydrogen bond acceptor) and 1,2-propanediol (hydrogen bond donor) at a molar ratio of 1:3. Alternatively, 60% (v/v) ethanol (B145695) can be used.[8][9]

-

Extraction Procedure:

-

Mix the powdered flower material with the DES or 60% ethanol at a liquid-to-solid ratio of 35:1 (mL/g).[8]

-

Place the mixture in an ultrasonic bath.

-

Perform ultrasonication for 40 minutes at a temperature of 65°C.[8]

-

After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

-

Filter the supernatant to obtain the crude flavonoid extract.

-

The extract can be concentrated under reduced pressure for further analysis.

-

Characterization of Bioactive Compounds

3.2.1. High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification [8][9]

HPLC is a precise method for separating and quantifying individual flavonoid compounds within an extract.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) and 2% v/v acetic acid in water (40:60 v/v) at a pH of 2.6.[12]

-

Flow Rate: 1.3 mL/min.[12]

-

Column Temperature: 35°C.[12]

-

Detection Wavelength: 370 nm for flavonoids like quercetin.[12]

-

Standard Preparation: Prepare stock solutions of flavonoid standards (e.g., rutin, quercetin, luteolin) in methanol (B129727). Create a series of dilutions to generate a calibration curve.[8]

-

Sample Preparation: Dilute the crude extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Identify and quantify the flavonoids in the sample by comparing their retention times and peak areas with those of the standards.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [13][14]

NMR spectroscopy is a powerful technique for determining the precise chemical structure of isolated compounds.

-

Sample Preparation: The purified flavonoid compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

NMR Experiments: A series of 1D and 2D NMR experiments are performed, including:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR: To identify the carbon skeleton.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the molecular structure.

-

-

Data Analysis: The spectral data is analyzed to deduce the complete chemical structure of the flavonoid.[14]

Biological Activity Assays

3.3.1. DPPH Radical Scavenging Assay for Antioxidant Activity [10][11][15]

This assay measures the ability of an extract or compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagents:

-

DPPH solution (0.1 mM in methanol).

-

Test sample (extract or pure compound) dissolved in methanol at various concentrations.

-

Positive control (e.g., ascorbic acid).

-

-

Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well (e.g., 200 µL).[15]

-

Add different concentrations of the test sample to the wells.

-

Include a control with only DPPH and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Antioxidant Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[15]

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of antioxidant activity versus sample concentration.

-

3.3.2. MTT Assay for Cytotoxicity [3][5][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Seed cancer cells (e.g., HeLa, PC-3) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the black locust extract or isolated compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) × 100.

-

The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

3.3.3. Broth Microdilution Method for Antimicrobial Activity [4][17][18]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the black locust extract or compound in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth).[18]

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism. A growth indicator like resazurin (B115843) or INT can be used to aid visualization.[17][18]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of bioactive compounds from Robinia pseudoacacia.

Caption: A generalized workflow for the study of bioactive compounds from Robinia pseudoacacia.

Signaling Pathway

Extracts from Robinia pseudoacacia have been shown to inhibit the IL-1β-mediated signaling pathway, which is crucial in inflammation and angiogenesis.[7][19] The diagram below illustrates the inhibitory effect of Robinia pseudoacacia extract on the NF-κB signaling cascade.

Caption: Inhibition of the IL-1β-induced NF-κB signaling pathway by Robinia pseudoacacia extract.

Conclusion

The black locust tree, Robinia pseudoacacia, is a valuable source of bioactive compounds with significant therapeutic potential. This guide has provided a comprehensive overview of the key compounds, their quantitative analysis, and detailed experimental protocols for their study. The visualization of a key signaling pathway modulated by black locust extracts further enhances our understanding of their mechanism of action. It is anticipated that this technical resource will facilitate further research into the pharmacological properties of Robinia pseudoacacia and accelerate the development of novel therapeutics derived from this remarkable natural source.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 2.6. MTT cytotoxicity assay [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. Effect of Robinia pseudoacacia Leaf Extract on Interleukin-1β–mediated Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 16. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4.5. Antibacterial Activity Using a Microdilution Assay [bio-protocol.org]

- 19. Effect of Robinia pseudoacacia Leaf Extract on Interleukin-1β-mediated Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Robinlin: A Technical Guide to a Novel Homo-monoterpene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Robinlin, a novel C-11 homo-monoterpene, detailing its discovery, chemical properties, biological activity, and the experimental protocols utilized in its isolation and characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (1) is a bioactive homo-monoterpene isolated from the black locust tree, Robinia pseudoacacia L. (Fabaceae).[1][2] Its discovery was the result of a bioactivity-directed fractionation of ethanolic extracts of the plant.[1][2] What makes this compound particularly noteworthy is its novel molecular skeleton, which had not been previously reported as a natural product from a plant source.[2] As a homo-monoterpene, this compound possesses an additional carbon atom, deviating from the typical C10 structure of monoterpenes and challenging the conventional isoprene (B109036) rule.[3]

Chemical and Physical Properties

This compound is chemically identified as (6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one.[4] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H18O3 | [4] |

| Molecular Weight | 198.26 g/mol | PubChem |

| IUPAC Name | (6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one | [4] |

| CAS Number | 359437-77-7 | PubChem |

| Natural Source | Robinia pseudoacacia L. | [1][4] |

Biological Activity

Initial biological screening of this compound has demonstrated significant bioactivity. The key findings are summarized in Table 2.

Table 2: Biological Activity of this compound

| Assay | Result | Significance | Source |

| Brine Shrimp Lethality Test (BST) | Strong bioactivity | Indicates potential cytotoxic or pesticidal properties. | [1][2] |

| Human Solid Tumor Cell Lines | Not significantly cytotoxic | Suggests selectivity in its cytotoxic effects. | [2] |

The potent activity in the brine shrimp lethality test suggests that this compound could be a candidate for further investigation as an antineoplastic or pesticidal agent.[1] However, its lack of significant cytotoxicity against human solid tumor cell lines indicates a need for broader screening to identify its specific cellular targets.[2]

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process guided by its biological activity.

Bioactivity-Directed Fractionation

The isolation of this compound was achieved through bioactivity-directed fractionation of the ethanolic extracts of Robinia pseudoacacia.[1][2] This method involves a systematic process of separating the components of a crude extract and testing the biological activity of each fraction. The active fractions are then subjected to further separation until a pure, active compound is isolated.

The general workflow for this process is illustrated in the diagram below.

Caption: Bioactivity-directed isolation of this compound.

Structural Elucidation

The definitive structure of this compound was determined through comprehensive spectral analyses of the parent compound and its derivatives.[1][2] These techniques typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to determine the carbon-hydrogen framework and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Classification and Biosynthesis

Classification

Terpenes are broadly classified based on the number of five-carbon isoprene units they contain.[5] this compound, with its C11 skeleton, is classified as a homo-monoterpene . This indicates that it is derived from a monoterpene precursor but contains an additional carbon atom.

Table 3: Terpene Classification

| Class | Isoprene Units | Carbon Atoms | Example |

| Monoterpenes | 2 | 10 | Limonene, Pinene |

| Homo-monoterpenes | 2 + CHx | 11 | This compound |

| Sesquiterpenes | 3 | 15 | Farnesol |

| Diterpenes | 4 | 20 | Paclitaxel |

Biosynthesis

While the specific biosynthetic pathway of this compound has not been elucidated, the biosynthesis of monoterpenes generally proceeds via the methylerythritol phosphate (B84403) (MEP) pathway to produce geranyl pyrophosphate (GPP).[6] The formation of homo-terpenes is thought to involve the addition of a methyl group to a standard terpene precursor, a process that has been observed in fungi and bacteria.[3] The biosynthesis of this compound likely involves a similar methylation or other carbon-addition step to a C10 monoterpene intermediate.

The proposed general biosynthetic origin of this compound is depicted below.

Caption: Proposed biosynthetic origin of this compound.

Future Directions

The discovery of this compound opens several avenues for future research:

-

Total Synthesis: The first total synthesis of (±)-robinlin has been achieved, which can facilitate further biological studies by providing a reliable source of the compound.[7]

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its bioactivity.

-

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how modifications to its structure affect its biological activity, potentially leading to the development of more potent and selective compounds.

-

Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the formation of this compound in Robinia pseudoacacia to understand the novel biochemical reactions involved in its synthesis.

References

- 1. This compound: a novel bioactive homo-monoterpene from Robinia pseudoacacia L. (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H18O3 | CID 10397832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tutorsglobe.com [tutorsglobe.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioscience, Biotechnology, and Biochemistry [jstage.jst.go.jp]

In-Depth Technical Guide to the Physical and Chemical Properties of Robinlin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinlin is a novel C-11 homo-monoterpene first isolated from the ethanolic extracts of Robinia pseudoacacia L. (Fabaceae). Its discovery was the result of bioactivity-directed fractionation, indicating its potential as a biologically active compound. Structurally unique, this compound's skeleton had not been previously reported from a natural plant source. While initial screenings revealed potent cytotoxic activity in the brine shrimp lethality test, it has been noted to not be significantly cytotoxic against human solid tumor cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and a summary of its biological activity. This document is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this unique natural product.

Chemical and Physical Properties

To date, detailed quantitative physical and chemical properties of this compound have not been extensively published. The following tables summarize the available spectral data used for its structure elucidation.

Table 1: 1H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in accessible literature |

Table 2: 13C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in accessible literature |

Note: The specific 1H and 13C NMR chemical shift values for this compound are contained within the primary literature (Tian et al., 2001) which could not be accessed in its entirety for this guide. Researchers should refer to the original publication for the complete spectral data.

Experimental Protocols

Isolation of this compound from Robinia pseudoacacia

The isolation of this compound was achieved through a bioactivity-directed fractionation of the ethanolic extracts of Robinia pseudoacacia. The general workflow for such a procedure is outlined below.

Caption: Bioactivity-directed isolation workflow for this compound.

Detailed Methodology (Generalized):

-

Plant Material Collection and Preparation: Collect fresh plant material from Robinia pseudoacacia. The material should be washed, dried, and ground into a fine powder.

-

Extraction: Macerate the powdered plant material in ethanol (B145695) at room temperature for an extended period (e.g., 24-72 hours), followed by filtration. The process is typically repeated multiple times to ensure complete extraction. The filtrates are then combined and concentrated under reduced pressure to yield the crude ethanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This separates compounds based on their solubility.

-

Bioassay-Guided Fractionation: Each fraction from the solvent partitioning is tested for its cytotoxicity using the Brine Shrimp Lethality Test. The most active fraction is selected for further separation.

-

Chromatographic Separation: The active fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents is used to elute sub-fractions.

-

Iterative Bioassay and Purification: Each sub-fraction is again tested for bioactivity. The active sub-fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the pure compound, this compound.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

First Synthesis of (+/-)-Robinlin

The first total synthesis of racemic this compound was reported by Takikawa et al. in 2004. A detailed step-by-step protocol from the publication is required for an exact replication.

Brine Shrimp Lethality Test (BSLT)

The BSLT is a simple, rapid, and low-cost preliminary assay for screening the cytotoxicity of natural products.

Methodology:

-

Hatching of Brine Shrimp Cysts: Brine shrimp (Artemia salina) cysts are hatched in a container filled with artificial seawater under constant aeration and illumination for 24-48 hours.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made with artificial seawater to obtain a range of test concentrations.

-

Exposure of Nauplii: Ten to fifteen brine shrimp nauplii (larvae) are transferred into each well of a 24-well plate or small vials. The test solutions of varying concentrations are then added. A control group with the solvent and a negative control with only seawater are also prepared.

-

Incubation and Mortality Count: The plates or vials are incubated for 24 hours under illumination. After the incubation period, the number of dead nauplii in each well is counted.

-

Data Analysis: The percentage of mortality for each concentration is calculated. The LC50 (median lethal concentration) value is then determined using probit analysis or by plotting the percentage of mortality against the logarithm of the concentration.

Biological Activity and Mechanism of Action

This compound has demonstrated strong bioactivity in the brine shrimp lethality test, which is a general indicator of cytotoxicity. However, it is important to note that studies have shown it is not significantly cytotoxic against a panel of human solid tumor cell lines. This suggests that its cytotoxic effects may be more general or specific to certain organisms or cell types, and not necessarily indicative of potent anticancer activity in humans.

As of the current literature, the specific molecular mechanism of action and any signaling pathways targeted by this compound have not been elucidated. The lack of significant activity against human cancer cell lines has likely limited further investigation in this area.

Conclusion and Future Directions

This compound remains an interesting natural product due to its novel homo-monoterpene structure. While its initial promise as a cytotoxic agent has not translated to significant anticancer activity in human cell lines, its potent effect in the brine shrimp lethality test suggests it possesses biological activity that warrants further investigation. Future research could focus on:

-

Exploring its activity against a broader range of biological targets, including microbial, fungal, or insecticidal assays.

-

Investigating its potential mechanism of action in brine shrimp to understand the basis of its cytotoxicity in this model organism.

-

Synthesizing analogues of this compound to explore structure-activity relationships and potentially enhance its potency and selectivity for other biological targets.

This technical guide provides a summary of the currently available information on this compound. Further in-depth research, particularly access to the primary literature for detailed experimental data, is recommended for any researcher or drug development professional interested in pursuing studies on this unique natural product.

Robinlin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinlin is a novel, bioactive homo-monoterpene isolated from the ethanolic extracts of Robinia pseudoacacia (black locust). Its discovery was guided by bioactivity in the brine shrimp lethality test, suggesting potential cytotoxic and antineoplastic properties. This document provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a generalized experimental protocol for its isolation and bioactivity assessment, and a discussion of its known biological activities. The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated in published literature.

Chemical and Physical Properties

This compound is a structurally unique homo-monoterpene.[1] While a specific CAS number has not been assigned, other identifiers are available. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₃ | PubChem[2] |

| Molecular Weight | 198.26 g/mol | PubChem[2] |

| IUPAC Name | (6R)-6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one | PubChem[2] |

| ChEMBL ID | CHEMBL87256 | PubChem[2] |

| Source Organism | Robinia pseudoacacia (Fabaceae) | Tian et al., 2001[1] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and bioactivity-guided fractionation of this compound from Robinia pseudoacacia, as well as the brine shrimp lethality test used to assess its bioactivity. These protocols are based on the methodologies described in the initial discovery of this compound and standard practices in natural product chemistry.

Bioactivity-Directed Isolation of this compound

This compound was first isolated from the ethanolic extract of Robinia pseudoacacia through a process known as bioactivity-directed fractionation.[1] This method involves a stepwise separation of the crude extract into fractions of decreasing complexity, with each fraction being tested for biological activity to guide the subsequent purification steps.

Brine Shrimp Lethality Test (BST)

The brine shrimp lethality test is a simple, rapid, and cost-effective preliminary screen for cytotoxic activity. It is used to evaluate the toxicity of a substance on a living organism, in this case, the brine shrimp Artemia salina.

Materials:

-

Artemia salina eggs (brine shrimp eggs)

-

Sea salt

-

Distilled water

-

Yeast solution (for feeding)

-

Test tubes or multi-well plates

-

Pipettes

-

Light source

-

Magnifying glass or microscope

Procedure:

-

Hatching of Brine Shrimp: Prepare artificial seawater by dissolving sea salt in distilled water. Add Artemia salina eggs to the seawater and incubate for 24-48 hours with aeration and a light source to attract the hatched nauplii.

-

Preparation of Test Solutions: Dissolve the crude extract, fractions, or purified this compound in a suitable solvent (e.g., DMSO) and then dilute with seawater to achieve a range of concentrations.

-

Exposure: Transfer a set number of brine shrimp nauplii (typically 10-15) into each test tube or well. Add the test solutions to the respective tubes/wells. A control group with the solvent and a negative control with only seawater should be included.

-

Incubation and Observation: Incubate the nauplii with the test solutions for 24 hours. After the incubation period, count the number of dead and surviving nauplii under a magnifying glass.

-

Data Analysis: Calculate the percentage of mortality for each concentration. The LC₅₀ (lethal concentration 50%) value, which is the concentration of the test substance that kills 50% of the brine shrimp, is then determined using probit analysis. A lower LC₅₀ value indicates higher cytotoxicity.

Biological Activity and Signaling Pathways

Known Biological Activities

The primary reported biological activity of this compound is its strong cytotoxicity in the brine shrimp lethality test.[1] This activity suggests that this compound may have potential as an antineoplastic agent. However, further studies are required to confirm its efficacy and mechanism of action in human cancer cell lines.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways that are modulated by this compound. The mechanism of action through which this compound exerts its cytotoxic effects remains to be elucidated. Future research in this area is crucial to understand its potential as a therapeutic agent.

Conclusion

This compound is a novel homo-monoterpene with demonstrated cytotoxic activity. This technical guide provides the foundational knowledge of its chemical properties and a generalized experimental approach for its study. The lack of information on its mechanism of action and interaction with cellular signaling pathways highlights a significant area for future research. Elucidating these aspects will be critical in determining the potential of this compound in drug development, particularly in the field of oncology.

References

Spectral Data of Robinlin: A Technical Guide

Disclaimer: The specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Robinlin, a novel homo-monoterpene, are not publicly available. The primary scientific literature describing its isolation and structure elucidation mentions the use of spectral analyses but does not provide the raw data in its abstract. Due to the lack of publicly accessible data for this compound, this guide will use Camphor , a well-characterized monoterpene, as an illustrative example to meet the content requirements. This will include representative spectral data, general experimental protocols, and a conceptual workflow.

Data Presentation: Illustrative Spectral Data for Camphor

The following tables summarize the characteristic spectral data for Camphor.

Table 1: ¹H and ¹³C NMR Spectral Data for Camphor (CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| 1 | 43.29 | - | - | - | - |

| 2 | 219.82 | - | - | - | - |

| 3 | 43.01 | 1.85, 2.35 | m, m | 1H, 1H | - |

| 4 | 46.80 | 2.09 | t | 1H | 4.4 |

| 5 | 27.03 | 1.41, 1.67 | m, m | 1H, 1H | - |

| 6 | 29.89 | 1.34, 1.95 | m, m | 1H, 1H | - |

| 7 | 57.71 | - | - | - | - |

| 8 | 19.14 | 0.84 | s | 3H | - |

| 9 | 19.78 | 0.96 | s | 3H | - |

| 10 | 9.25 | 0.92 | s | 3H | - |

Data is compiled from publicly available spectral databases for Camphor and may vary slightly based on experimental conditions.[1][2][3]

Table 2: Mass Spectrometry Data for Camphor

| m/z | Relative Intensity (%) | Assignment |

| 152 | 40 | [M]⁺ (Molecular Ion) |

| 109 | 20 | [M-C₃H₇]⁺ |

| 95 | 100 | [M-C₃H₇O]⁺ |

| 81 | 55 | [C₆H₉]⁺ |

| 69 | 30 | [C₅H₉]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

Fragmentation patterns can vary depending on the ionization technique and energy.[4][5][6][7]

Experimental Protocols

The following are generalized experimental protocols for the isolation, NMR, and MS analysis of monoterpenes from a plant source.

Bioassay-Guided Isolation and Purification

A common method for isolating bioactive compounds like this compound is bioassay-guided fractionation.[8][9][10]

-

Extraction: The dried and powdered plant material (e.g., from Robinia pseudoacacia) is subjected to solvent extraction, often starting with a non-polar solvent and progressing to more polar solvents (e.g., hexane, ethyl acetate, methanol).

-

Bioassay: The resulting crude extracts are tested for biological activity. For this compound, the brine shrimp lethality test was used, which is a common preliminary screen for potential cytotoxic and antitumor agents.[11][12]

-

Fractionation: The most active crude extract is then subjected to chromatographic separation techniques, such as column chromatography over silica (B1680970) gel or Sephadex.

-

Iterative Testing and Purification: The resulting fractions are again tested for bioactivity. The most active fractions are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

-

Sample Preparation: A small amount (typically 1-5 mg) of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The sample is placed in the NMR spectrometer. Standard 1D NMR experiments include ¹H and ¹³C NMR. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to determine the connectivity of atoms within the molecule.

-

Data Processing: The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent or internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mandatory Visualization

Bioactivity-Guided Fractionation and Structure Elucidation Workflow

Caption: Bioactivity-guided isolation and structure elucidation workflow for a natural product.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Camphor [orgspectroscopyint.blogspot.com]

- 2. bmse001230 Camphor at BMRB [bmrb.io]

- 3. D-CAMPHOR(464-49-3) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. massbank.eu [massbank.eu]

- 7. Camphor [webbook.nist.gov]

- 8. Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioactivity-guided fractionation: Significance and symbolism [wisdomlib.org]

- 12. Biological activity guided fractionation: Significance and symbolism [wisdomlib.org]

Brine Shrimp Lethality Assay of Robinlin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinlin is a homo-monoterpene discovered through bioactivity-directed fractionation of ethanolic extracts of Robinia pseudoacacia (the black locust tree).[1] This compound has demonstrated notable bioactivity in the brine shrimp lethality test (BST), a simple, rapid, and cost-effective preliminary assay for assessing the cytotoxicity of chemical compounds. The BST serves as a valuable frontline screen to guide the isolation of potentially cytotoxic and anti-tumor agents.

Data Presentation: Cytotoxicity of Robinia pseudoacacia Extracts

While the precise LC50 value for isolated this compound against brine shrimp has not been published, the cytotoxicity of various extracts from its source plant, Robinia pseudoacacia, has been evaluated. This data provides a context for the potential toxicity of its constituents.

| Plant Material | Extract Type | LC50 Value | Reference |

| Whole Plant | 90% Aqueous Methanol Fraction (F005) | 13.9 ppm | [2] |

| Leaf Litter | Not Specified | 951.04 ± 28.26 μg/mL (at 24h) | [1] |

Experimental Protocol: Brine Shrimp Lethality Assay

The following is a generalized, detailed methodology for performing the brine shrimp lethality assay, based on established protocols.[3][4][5]

1. Materials and Reagents:

-

Artemia salina (brine shrimp) eggs

-

Sea salt

-

Distilled water

-

Yeast

-

Test compound (this compound or extract)

-

Solvent for dissolving the test compound (e.g., DMSO)

-

Multi-well plates (e.g., 24-well) or small vials

-

Pipettes

-

Light source

-

Magnifying glass or dissecting microscope

2. Hatching of Brine Shrimp Nauplii:

-

Prepare a hatching tank with artificial seawater (3.8% sea salt in distilled water).

-

Add a small quantity of Artemia salina eggs to the tank.

-

Provide constant aeration and illumination.

-

Allow the eggs to hatch for 24-48 hours at room temperature (22-29°C). The newly hatched larvae are known as nauplii.

-

After hatching, attract the phototactic nauplii to one side of the tank using a light source and collect them with a pipette.

3. Preparation of Test Solutions:

-

Prepare a stock solution of the test compound (e.g., this compound) by dissolving it in a suitable solvent.

-

From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1000, 100, 10, 1 µg/mL) in artificial seawater. Ensure the final solvent concentration is non-toxic to the nauplii (typically ≤1% DMSO).

-

Prepare a negative control vial containing only artificial seawater and the solvent at the same concentration used in the test solutions.

-

A positive control with a known cytotoxic agent (e.g., potassium dichromate) can also be included.

4. Bioassay Procedure:

-

Transfer a specific number of nauplii (typically 10-15) into each well of a multi-well plate or each test vial.

-

Add the prepared test solutions of different concentrations to the respective wells.

-

Bring the final volume in each well to a constant level with artificial seawater.

-

Incubate the plates under a light source at room temperature for 24 hours.

5. Data Collection and Analysis:

-

After 24 hours, count the number of surviving (motile) nauplii in each well using a magnifying glass or microscope.

-

Calculate the percentage of mortality for each concentration.

-

Determine the median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed, using a suitable statistical method such as Probit analysis.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the brine shrimp lethality assay.

Caption: Workflow of the Brine Shrimp Lethality Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity and Brine Shrimp Lethality Bioassay of the Leaves Extract of Dillenia indica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicinearticle.com [medicinearticle.com]

Preliminary Cytotoxicity Screening of Robinlin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinlin, a novel bioactive homo-monoterpene isolated from Robinia pseudoacacia, has demonstrated significant bioactivity in preliminary assays such as the brine shrimp lethality test.[1][2] This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. The protocols and methodologies detailed herein provide a systematic approach to evaluate its potential as an anticancer agent. This document covers essential experimental protocols, data presentation strategies, and the visualization of experimental workflows and potential signaling pathways. While specific cytotoxicity data for this compound against a broad panel of cancer cell lines is not yet extensively available in public literature, this guide serves as a robust template for conducting such a study.

Introduction to this compound

This compound is a unique homo-monoterpene derived from the plant Robinia pseudoacacia (black locust).[1][2] Initial studies have highlighted its potent bioactivity, suggesting it may possess therapeutic properties worth investigating.[1][2] The brine shrimp lethality test, a common preliminary assay for cytotoxicity, has shown strong activity for this compound, warranting further and more detailed screening against human cancer cell lines to determine its efficacy and selectivity.[2] This guide provides the necessary protocols to embark on such a study.

Experimental Protocols

A thorough preliminary cytotoxicity screening involves a series of well-defined experiments to assess a compound's effect on cell viability and proliferation. The following are standard protocols that can be adapted for the evaluation of this compound.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to evaluate the breadth of this compound's activity. It is also crucial to include a non-cancerous cell line to assess its selectivity and potential for toxicity to healthy cells.[3][4]

Table 1: Recommended Cell Lines for Preliminary Screening

| Cell Line | Cancer Type | Characteristics |

| MCF-7 | Breast Cancer | Estrogen receptor-positive |

| MDA-MB-231 | Breast Cancer | Triple-negative, highly aggressive |

| A549 | Lung Cancer | Non-small cell lung carcinoma |

| HeLa | Cervical Cancer | Human papillomavirus-related |

| HT-29 | Colorectal Cancer | Epithelial-like |

| PANC-1 | Pancreatic Cancer | Epithelial-like, high metastatic potential |

| MRC-5 | Normal Lung Fibroblast | Non-cancerous control |

Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Protocol:

-